2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid
Description
Historical Context of Indole (B1671886) Derivatives in Chemical Biology
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.org The journey to understanding this structural class began in the 19th century, culminating in 1866 when Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. ijpsr.infowikipedia.org A significant milestone in synthetic chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a reliable method for creating substituted indoles that is still in use today. wikipedia.org
Interest in the indole nucleus intensified in the 1930s with the discovery that this scaffold is a core component of many crucial biological molecules. wikipedia.org These include the essential amino acid tryptophan, plant growth hormones known as auxins (like indole-3-acetic acid), and a wide variety of complex indole alkaloids. nih.govwikipedia.org Further research unveiled the role of indole derivatives as key biomolecules in human physiology, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, cementing the scaffold's importance in chemical biology. nih.gov
Overview of the Indole Nucleus as a Privileged Structure in Drug Discovery
In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, diverse biological receptors. ingentaconnect.com The indole nucleus is widely recognized as one of the most important privileged structures in drug discovery. ingentaconnect.comnih.goveurekaselect.com This is attributed to its unique ability to mimic the structures of peptides and bind reversibly to enzymes. ijpsr.infonih.gov The indole ring's size, aromaticity, and hydrogen-bonding capabilities allow it to participate in various interactions with biological targets, including hydrophobic, π-π stacking, and hydrogen bond interactions. researchgate.net
The structural versatility of the indole scaffold has been exploited to develop a vast number of drugs with a wide range of therapeutic applications. nih.govnih.gov Judicious modification of the indole ring at its various positions has led to the discovery of agents that act as anti-inflammatories, phosphodiesterase inhibitors, 5-hydroxytryptamine (serotonin) receptor agonists and antagonists, and anticancer agents, among others. nih.govingentaconnect.com
Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. nih.gov |
| Ondansetron | Antiemetic | Selective 5-HT3 receptor antagonist, used to prevent nausea and vomiting. eurekaselect.com |
| Sunitinib | Anticancer | A multi-targeted receptor tyrosine kinase (RTK) inhibitor. |
| Pindolol | Antihypertensive / Beta-blocker | Non-selective beta-adrenergic receptor antagonist. sci-hub.se |
| Tadalafil | Phosphodiesterase-5 (PDE5) inhibitor | Used for erectile dysfunction and pulmonary arterial hypertension. eurekaselect.com |
| Ergotamine | Antimigraine | Acts as an agonist for serotonin (5-HT) receptors. eurekaselect.com |
Classification of Substituted Indole Acetic Acid Derivatives
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class. wikipedia.org Its derivatives form a significant class of compounds with diverse biological activities. Substituted indole acetic acid (IAA) derivatives can be classified based on the position of the acetic acid moiety and the nature and position of other substituents on the bicyclic indole ring.
Classification by Acetic Acid Position:
N-1 Substituted Derivatives: The acetic acid group is attached to the nitrogen atom of the indole ring. The subject of this article, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, belongs to this class. Research has shown that 1-indole acetic acid derivatives can have distinct biological activities compared to other isomers. nih.gov
C-2 Substituted Derivatives: The acetic acid group is linked to the carbon at position 2 of the indole ring.
C-3 Substituted Derivatives: This is the most common class, with indole-3-acetic acid being the parent compound. wikipedia.org Many synthetic derivatives have been created by modifying the indole ring or the acetic acid side chain of this parent structure. nih.gov
Classification by Ring Substituents:
Halogenated Derivatives: Introduction of halogen atoms (e.g., chlorine, fluorine) at various positions (commonly C-5) can significantly alter the electronic properties and lipophilicity of the molecule, often enhancing biological activity. nih.gov
Formylated Derivatives: The presence of a formyl (aldehyde) group, typically at the C-3 position, provides a reactive handle for further synthetic modifications, such as the formation of Schiff bases or reductive amination to introduce new functional groups. nih.gov
Other Derivatives: A wide variety of other functional groups can be introduced, including sulfonate groups, amides, esters, and complex heterocyclic systems, leading to compounds with tailored pharmacological profiles. rsc.org
Rationale for Researching 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
The scientific interest in 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid stems from its potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology. The rationale for its investigation is built upon the established importance of the substituted indole scaffold in developing targeted therapies.
Recent research has focused on the development of indole-based compounds as potent inhibitors of crucial signaling pathways that are over-activated in various cancers, such as the mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways. nih.gov A closely related precursor, 5-chloro-3-formyl indole-2-carboxylate, has been successfully used as a starting material to synthesize a series of derivatives with significant antiproliferative activity. nih.govmdpi.com These studies have demonstrated that the 5-chloro-3-formyl indole core is a valuable pharmacophore for designing potent kinase inhibitors. nih.gov
The specific structure of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid offers several strategic advantages for drug discovery:
The 5-chloro substituent can enhance binding affinity to target proteins and improve pharmacokinetic properties.
The 3-formyl group serves as a key synthetic handle, allowing for the introduction of diverse chemical moieties through reactions like reductive amination to build extensive compound libraries for screening. nih.gov
The 1-acetic acid group provides another point for modification, such as conversion into amides or esters, to modulate solubility, cell permeability, and target engagement. It also introduces a carboxylic acid functional group which can form key ionic interactions or hydrogen bonds with biological targets.
Therefore, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is not just a single compound of interest but a strategic building block for the rational design and synthesis of more complex molecules aimed at specific and challenging therapeutic targets, most notably protein kinases involved in cancer progression. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-3-formylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPFTDQVMMILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 3 Formyl 1h Indol 1 Yl Acetic Acid
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process involves strategically breaking key chemical bonds to identify potential synthetic pathways.
Disconnection at the Acetic Acid Moiety
The most logical initial disconnection is at the N-C bond of the acetic acid side chain. This bond is formed through an N-alkylation reaction, a common method for functionalizing the indole (B1671886) nitrogen. This retrosynthetic step leads to two key fragments: 5-chloro-1H-indole-3-carbaldehyde and a two-carbon electrophile representing the acetic acid group, such as chloroacetic acid or ethyl bromoacetate (B1195939). The reaction of isatin (B1672199) with chloroacetic acid to form isatin-N-acetic acid serves as a precedent for introducing an acetic acid moiety onto an indole nitrogen. researchgate.net
| Disconnection | Precursors | Synthetic Transformation |
| N-C (acetic acid) | 5-chloro-1H-indole-3-carbaldehyde, Chloroacetic acid | N-Alkylation |
Strategies for Formyl Group Introduction at C3
The formyl group at the C3 position is a common feature in indole chemistry and can be introduced through several established methods. The Vilsmeier-Haack reaction is a prime candidate for this transformation, utilizing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich aromatic rings like indole. ekb.egorientjchem.orgresearchgate.net This reaction is known to be effective for the synthesis of indole-3-carbaldehydes. ekb.egresearchgate.net Therefore, a plausible precursor is 5-chloro-1H-indole.
| Functional Group | Reagents | Reaction Type | Precursor |
| C3-Formyl | POCl₃, DMF | Vilsmeier-Haack Formylation | 5-chloro-1H-indole |
Approaches for Chloro Substitution at C5
The chloro substituent at the C5 position can be incorporated either by starting with a pre-functionalized benzene (B151609) ring that is then used to construct the indole, or by direct halogenation of the indole core. Direct chlorination of indole itself can be complex due to the high reactivity of the pyrrole (B145914) ring, often leading to mixtures of products. A more controlled approach is to start with a precursor that already contains the chlorine atom, such as a halogenated aniline, in a classical indole synthesis like the Fischer, Madelung, or SRN1 reaction. combichemistry.com For instance, the use of an o-haloaniline in reaction with a ketone enolate can lead to the formation of the indole ring system. combichemistry.com This suggests that a substituted aniline, like 4-chloro-2-nitroaniline, could be a viable starting material for constructing the 5-chloroindole (B142107) skeleton.
| Functional Group | Strategy | Starting Material Example |
| C5-Chloro | Use of a pre-halogenated precursor | 4-chloroaniline derivative |
Precursors and Starting Materials for Indole Functionalization
The successful synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid relies on the availability and reactivity of key precursors. These starting materials provide the foundational indole scaffold which is then further modified.
Derivatives of Indole-3-carbaldehyde
Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds and heterocyclic systems. ekb.egekb.eg Their carbonyl group is highly versatile, allowing for various carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.eg In the context of the target molecule, 5-chloro-1H-indole-3-carbaldehyde is the direct precursor before the N-alkylation step. The synthesis of such substituted indole-3-carbaldehydes can be achieved through the formylation of the corresponding 5-chloroindole. The synthesis of 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, for instance, starts from a 5-chloroindole-3-carboxaldehyde (B1630656) derivative, highlighting its role as a key synthetic intermediate. csic.es
Acetic Acid Derivatives for N1-Alkylation
The introduction of an acetic acid moiety at the N1 position of an indole ring is a crucial step in the synthesis of the target compound and its analogues. This transformation, known as N-alkylation, typically employs haloacetic acid derivatives. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation.
The reaction generally requires a base to remove the acidic proton from the indole nitrogen, thereby generating a more potent nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). mdpi.combeilstein-journals.org The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) being favored as they can solvate the cation of the base without interfering with the nucleophile. mdpi.combeilstein-journals.org
Common alkylating agents for this purpose include ethyl bromoacetate and chloroacetic acid. researchgate.net When an ester like ethyl bromoacetate is used, the initial product is an ester derivative. A subsequent hydrolysis step, typically under basic conditions (e.g., using NaOH or LiOH), is required to cleave the ester and yield the desired carboxylic acid.
Direct Synthesis Approaches for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
The synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid can be approached through several strategic routes, primarily differing in the sequence of introducing the key functional groups: the N1-acetic acid, the C3-formyl group, and the C5-chloro substituent.
N-Alkylation Reactions of Indole-3-carbaldehyde Intermediates
A highly convergent and common strategy for synthesizing the title compound begins with a pre-functionalized indole core, specifically 5-chloro-1H-indole-3-carbaldehyde. chemicalbook.com This intermediate already contains two of the three required functional groups. The final step is the N-alkylation to introduce the acetic acid side chain.
This reaction follows the principles of N1-alkylation described previously. The 5-chloro-1H-indole-3-carbaldehyde is treated with a suitable base to deprotonate the indole nitrogen, followed by the addition of an electrophile such as ethyl bromoacetate. The resulting ester is then saponified to afford the final carboxylic acid product. The selection of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and regioselectivity at the N1 position. beilstein-journals.org
Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds
| Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Alkyl Halides (e.g., Benzyl Chloride) | Anhydrous K₂CO₃ | CH₃CN / DMF | Reflux, 12-16 h | mdpi.com |
| Alkyl Halides (e.g., Alkyl Bromide) | Sodium Hydride (NaH) | THF | Room Temperature | beilstein-journals.org |
| Chloroacetyl Chloride | Triethylamine | THF | Room Temperature, 3 h | derpharmachemica.com |
Formylation Reactions on Indole Acetic Acid Scaffolds
An alternative synthetic route involves introducing the formyl group onto an existing (5-chloro-1H-indol-1-yl)acetic acid scaffold. The C3 position of the indole ring is highly susceptible to electrophilic substitution, making formylation a feasible strategy.
The most prevalent method for C3-formylation of indoles is the Vilsmeier-Haack reaction. orientjchem.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. chemicalbook.comuea.ac.uk The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an intermediate that, upon aqueous workup, hydrolyzes to yield the C3-formyl group. This method is generally high-yielding and selective for the C3 position in indoles that are unsubstituted at that position.
Halogenation Strategies for Indole Derivatives
For instance, electrophilic chlorination of the indole ring can be performed using reagents like N-chlorosuccinimide (NCS). The regioselectivity of this reaction can be influenced by the solvent and the substituents already present on the indole ring. However, to ensure unambiguous positioning of the chlorine atom at C5, it is often more strategic to build the indole ring from a pre-halogenated starting material, for example, using the Fischer indole synthesis with (4-chlorophenyl)hydrazine as a precursor.
Derivatization and Analog Synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
Once synthesized, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid serves as a versatile scaffold for the creation of a diverse library of analogues through modification of its functional groups.
Modifications of the Acetic Acid Carboxyl Group (e.g., Esterification, Amidation)
The carboxylic acid group is readily transformed into other functional groups, most commonly esters and amides.
Esterification: Standard esterification procedures can be applied. This includes the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).
Amidation: The synthesis of amides from the parent carboxylic acid is a widely used derivatization strategy. nih.gov This transformation typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. There are two primary approaches:
Conversion to an Acyl Chloride: The carboxylic acid is first reacted with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. ptfarm.pl This intermediate is then immediately treated with a desired primary or secondary amine to yield the corresponding amide.
Use of Coupling Reagents: A more direct method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine. A wide array of coupling agents is available, offering different levels of reactivity and compatibility with various functional groups.
Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids
| Reagent Class | Specific Example(s) | Mechanism | Reference |
|---|---|---|---|
| Halogenating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive acyl chloride intermediate. | ptfarm.pl |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (EDAC) | Activates the carboxyl group to form an O-acylisourea intermediate. | nih.gov |
| Imidazolium-based | CDI (1,1'-Carbonyldiimidazole) | Forms a reactive acyl-imidazolide intermediate. | researchgate.net |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | nih.gov |
| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Forms a highly reactive activated ester. | researchgate.net |
Transformations of the Formyl Group (e.g., Reduction, Oxidation, Schiff Base Formation)
The aldehyde (formyl) group at the C3 position of the indole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of indole-2-carboxylic acid derivatives. For instance, a similar indole-3-carbaldehyde can be oxidized using a mixture of 30% hydrogen peroxide (H₂O₂), sodium chlorite (B76162) (NaClO₂), and sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O) in acetonitrile to yield the corresponding carboxylic acid. nih.gov
Schiff Base Formation: One of the most common reactions involving the formyl group is its condensation with primary amines to form imines, also known as Schiff bases. orientjchem.orgadvancechemjournal.com This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and proceeds by refluxing the aldehyde with the desired amine in a solvent like ethanol. orientjchem.orgadvancechemjournal.com For example, the reaction of a similar 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various substituted anilines yields a series of new indole Schiff base derivatives. orientjchem.org The formation of the azomethine group (-C=N-) is a key feature of these compounds and can be readily identified through spectroscopic methods. orientjchem.orgresearchgate.net
Wittig Reaction: The formyl group can also undergo olefination reactions, such as the Wittig reaction, to form an alkene. In a related synthesis, an N-protected 5-chloro-3-formyl indole derivative was treated with (methoxymethyl)triphenylphosphonium (B8745145) chloride in the presence of a strong base like potassium tert-butoxide. This reaction converted the aldehyde into a methoxyvinyl group (-CH=CHOCH₃), demonstrating a method to extend the carbon chain at the C3 position. nih.gov
Claisen-Schmidt Condensation: The formyl group can participate in base-catalyzed condensation reactions with ketones that have α-hydrogens. The Claisen-Schmidt condensation of 2-chloro-3-formylquinoline (a related heterocyclic aldehyde) with various acetophenone (B1666503) derivatives yields chalcone (B49325) analogues, showcasing the utility of the formyl group in forming new carbon-carbon bonds. researchgate.net
Substituent Variations on the Indole Ring (e.g., Halogen, Alkyl, Aryl, Heteroaryl)
While the parent compound is 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, the properties of the molecule can be significantly altered by modifying the substituents on the indole ring. Structure-activity relationship (SAR) studies on related indole derivatives have shown that the nature and position of these substituents are crucial. nih.gov
For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted derivatives were more potent in certain biological assays than their chlorine-substituted counterparts. nih.gov Furthermore, the position of the substituent matters; substitution at the C4 position of the indole ring was found to be the least favorable for the studied activity, whereas substitution at the C7 position, particularly with a methoxy (B1213986) group, was the most favorable. nih.govresearchgate.net These findings highlight the potential for fine-tuning the molecule's characteristics by synthesizing analogues with different halogen, alkyl, or aryl groups at various positions on the indole nucleus.
Spectroscopic and Analytical Characterization Methodologies
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For a derivative of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, characteristic signals are expected. For instance, in related 5-chloro-indole derivatives, the indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 9.0 ppm). mdpi.com The aromatic protons on the indole ring would appear in the range of δ 7.0-8.0 ppm. mdpi.com The highly deshielded formyl proton (-CHO) would be expected as a singlet near δ 9.8-10.0 ppm. advancechemjournal.com The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely appear as a singlet around δ 4.5-5.0 ppm. advancechemjournal.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. For a related indole Schiff base, the carbonyl carbon of the aldehyde was observed at δ 188.32 ppm, while the imine carbon (CH=N) appeared at δ 156.76 ppm. orientjchem.org The carbons of the indole ring typically resonate in the aromatic region (δ 100-150 ppm). orientjchem.orgjddtonline.info The methylene carbon of the acetic acid group would be found further upfield.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indole NH | > 9.0 (s) | - |
| Formyl CHO | ~9.8-10.0 (s) | ~188 |
| Aromatic Ar-H | ~7.0-8.0 (m) | ~100-150 |
| Acetic Acid CH₂ | ~4.5-5.0 (s) | ~40-50 |
| Carboxyl COOH | > 10.0 (s, br) | ~170 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibration frequencies. researchgate.net For 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, key absorption bands would include:
O-H stretch: A broad band around 3400-2500 cm⁻¹ for the carboxylic acid.
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the indole N-H.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. orientjchem.org
C=O stretch: Two distinct carbonyl bands are expected. One for the formyl group (~1670 cm⁻¹) and another for the carboxylic acid (~1700-1725 cm⁻¹). orientjchem.orgresearchgate.net
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region. jddtonline.info
C-Cl stretch: A band in the fingerprint region, typically around 820 cm⁻¹. orientjchem.org
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | 3400 - 2500 (broad) |
| Indole N-H | 3400 - 3300 |
| Formyl C=O | ~1670 |
| Carboxylic Acid C=O | ~1725 - 1700 |
| Aromatic C=C | 1600 - 1450 |
| C-Cl | ~820 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. researchgate.net For indole-3-acetic acid, a common fragment observed corresponds to the loss of the carboxylic acid group, leading to the formation of the skatole cation (m/z 130) from the molecular ion (m/z 176). researchgate.net A similar fragmentation pathway could be expected for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, alongside fragmentation patterns related to the loss of the formyl group or cleavage of the acetic acid side chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the compound. jddtonline.info This experimental data is compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. jddtonline.inforesearchgate.net
Chromatographic Techniques for Purity Assessment of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
The purity of a synthesized chemical compound is a critical parameter that ensures its identity and suitability for further applications. In the context of the synthesis and chemical transformations of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, chromatographic techniques are indispensable for its purification and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, which possesses a chromophore in its indole structure, UV detection is a suitable and widely used method. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for indole derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the carboxylic acid group in 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid means that the pH of the mobile phase can significantly influence its retention time. Acidifying the mobile phase (e.g., with formic acid, acetic acid, or trifluoroacetic acid) suppresses the ionization of the carboxylic acid, making the molecule less polar and increasing its retention on a nonpolar stationary phase.
A typical HPLC method for the purity assessment of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid would involve the parameters outlined in the following table:
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |
| Column Dimensions | 4.6 mm (internal diameter) x 250 mm (length) |
| Mobile Phase | A mixture of acetonitrile and water (containing 0.1% formic acid) |
| Elution Mode | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at a wavelength between 254 nm and 300 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) |
The purity of the sample is determined by integrating the area of the peak corresponding to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. For 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, TLC is an excellent tool to quickly check the progress of its synthesis or subsequent chemical transformations.
In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or aluminum foil. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The addition of a small amount of acetic acid to the mobile phase can improve the spot shape and reduce tailing by suppressing the ionization of the carboxylic acid group.
After development, the separated spots are visualized, typically under UV light, as indole derivatives are often UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. A pure compound should ideally show a single spot on the TLC plate.
Table 2: Exemplary TLC Systems for Purity Assessment
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | Under UV light at 254 nm |
| Analysis | Calculation of the Retention Factor (Rf) value |
Pharmacological Potential and Mechanistic Insights from in Vitro and in Silico Investigations
Antimicrobial Activity Studies
Indole (B1671886) derivatives are recognized for their potential as antimicrobial agents, with various studies highlighting their efficacy against a spectrum of pathogens. eurekaselect.comacs.org The introduction of a halogen, such as chlorine, into the indole ring has been shown to be a key factor in enhancing antibacterial and antibiofilm activities. nih.govfrontiersin.org
Research into chloro-indole derivatives has revealed significant antibacterial properties. For instance, studies on 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. researchgate.net Similarly, 5-chloroindole (B142107) has demonstrated a low minimum inhibitory concentration (MIC) of 50 μg/mL against Vibrio parahaemolyticus, indicating potent antibacterial action. nih.govfrontiersin.org
The mechanism of action for these compounds is multifaceted. One proposed pathway involves the disruption of bacterial cell integrity. Halogenated indoles can generate reactive oxygen species (ROS), which induce oxidative stress, damage the plasma membrane, and ultimately lead to a loss of bacterial viability. nih.gov Furthermore, some indole derivatives containing pyridinium have been found to interfere with the physiological processes and functions of pathogenic bacteria. acs.org
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Test Organism | Activity/Result | Source(s) |
|---|---|---|---|
| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Active | researchgate.net |
| 5-Chloroindole | Vibrio parahaemolyticus | MIC: 50 μg/mL | nih.govfrontiersin.org |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | MIC: 6.25 µg/mL | nih.gov |
This table is interactive. Click on the headers to sort the data.
The antifungal potential of indole derivatives has also been a subject of investigation. eurekaselect.com Derivatives of 5-chloro-3-phenyl-1H-indole have been screened for activity against fungal pathogens including Candida albicans and Aspergillus niger, with some compounds showing potent effects. researchgate.net Furthermore, indole derivatives linked to a 1,2,4-triazole (B32235) ring have demonstrated excellent antifungal activities against both Candida albicans and Candida krusei, a pathogen known for its resistance to common antifungal agents. nih.gov
The mechanistic pathways for antifungal action in indole-based compounds can vary. For derivatives that incorporate an azole moiety, a common mechanism is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. While the specific mechanism for all antifungal indoles is not fully elucidated, disruption of cell membrane integrity remains a primary target. nih.gov
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Test Organism | Activity/Result | Source(s) |
|---|---|---|---|
| 5-Chloro-3-phenyl-1H-indole derivatives | Candida albicans, Aspergillus niger | Active | researchgate.net |
| Indole-triazole derivatives | Candida krusei | MIC: 3.125 µg/mL | nih.gov |
This table is interactive. Click on the headers to sort the data.
A significant area of research is the efficacy of indole derivatives against multi-drug resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. Halogenated indoles, including iodo- and chloro-derivatives, have shown promise in combating these challenging pathogens. frontiersin.orgnih.gov For example, 5-iodoindole has been shown to be effective against persister cell and biofilm formation in E. coli and S. aureus. frontiersin.org
Studies have identified several indole derivatives, such as 5-iodoindole and 7-hydroxyindole, that display potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov These compounds not only inhibit biofilm formation at sub-inhibitory concentrations but can also eradicate mature biofilms. Mechanistically, this can be attributed to the downregulation of genes associated with quorum sensing and biofilm production. nih.gov Furthermore, certain indole derivatives exhibit synergistic antimicrobial effects when combined with conventional antibiotics against XDRAB strains. nih.gov Research has also confirmed the activity of indole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anticancer and Antiproliferative Activity Research
The indole scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives showing significant antiproliferative activity. nih.gov The versatility of the indole ring allows for modifications that can target various pathways involved in cancer cell growth and survival.
Derivatives of 5-chloro-indole have demonstrated potent antiproliferative effects across a range of human cancer cell lines. For instance, a series of 5-chloro-indole-2-carboxylate derivatives showed significant activity, with GI50 values (concentration for 50% growth inhibition) ranging from 29 nM to 78 nM in tested cancer cell lines. mdpi.com Other studies on pyrazolinyl-indole derivatives have also reported remarkable cytotoxic activities against panels of leukemia, colon, breast, melanoma, and lung cancer cell lines. mdpi.com
Indole-3-acetic acid (IAA) itself, while known as a plant hormone, can be oxidized to produce cytotoxic species that inhibit cancer cell growth. researchgate.net This oxidative activation leads to the generation of free radicals that can induce cell death. researchgate.netnih.gov The cytotoxic effects of these compounds are often selective, with some derivatives showing higher potency against specific cancer cell lines. nih.gov
Table 3: Antiproliferative Activity of Selected Indole Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Efficacy (IC50/GI50) | Source(s) |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylate derivatives | Various | 29 nM - 78 nM | mdpi.com |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549 (Lung), K562 (Leukemia) | 12.0 nM, 10 nM | nih.gov |
| Pyrazolinyl-indole derivative (HD05) | Leukemia, Colon, Breast, etc. | Significant growth inhibition | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The anticancer activity of indole derivatives stems from their ability to modulate critical cellular pathways. A primary mechanism for many indole-based compounds is the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and agents that interfere with their function can induce cell cycle arrest and apoptosis. nih.govnih.gov Certain synthetic indole derivatives, known as indololatonduines, have been shown to be potent microtubule-destabilizing agents, in some cases more potent than the well-known drug colchicine. nih.govnih.gov These compounds are thought to bind to the colchicine-binding site on tubulin, preventing its polymerization. nih.gov
Other key pathways targeted by indole derivatives include:
EGFR and BRAF Inhibition: Some 5-chloro-indole-2-carboxylate derivatives act as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often over-activated in various cancers. mdpi.com
Apoptosis Induction: Oxidized Indole-3-acetic acid (IAA) and its derivatives can induce apoptosis by generating ROS, leading to the activation of stress signaling proteins (p38 MAPK and JNK), caspases, and subsequent DNA fragmentation. researchgate.netnih.govwikipedia.org Microbiota-derived IAA has also been shown to enhance chemotherapy efficacy by increasing ROS levels and downregulating autophagy in cancer cells. biocodexmicrobiotainstitute.com
Cell Cycle Arrest: Various indole derivatives have been found to cause cell cycle arrest at different phases, such as the G2/M or S phase, preventing cancer cells from proliferating. nih.govnih.gov
Based on a thorough review of available scientific literature, there is currently no published research detailing the specific pharmacological activities requested for the compound 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid .
The topics outlined—Induction of Apoptosis, Cyclooxygenase (COX) Enzyme Inhibition, Acetylcholinesterase (AChE) Inhibition, Methionyl-tRNA Synthetase (MRS) Inhibition, and Serotonin (B10506) (5-HT) Receptor Affinity—could not be substantiated with research findings directly pertaining to this specific molecule.
While studies exist for structurally related indole derivatives, providing information on those compounds would fall outside the strict scope of the user's request to focus solely on "2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid". To ensure scientific accuracy and prevent the generation of unsubstantiated information, the article cannot be created as requested.
Antioxidant Activity Investigations
In vitro and in silico investigations are crucial for determining the antioxidant potential of a chemical compound. These studies help in understanding its ability to neutralize harmful free radicals and reduce oxidative stress, which is implicated in various pathological conditions. However, specific data for "2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid" in these areas is not documented in the available scientific literature.
Common assays used to evaluate the free radical scavenging activity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. Currently, there are no published results from such assays for "2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid."
Due to the absence of specific research on the antioxidant properties of "2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid," a detailed analysis and data presentation as requested cannot be provided. Further experimental studies are required to elucidate the potential antioxidant activity of this specific compound.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
No specific molecular docking studies were found for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid. Consequently, information regarding its ligand-target interactions is unavailable.
There is no available data identifying the binding sites or key molecular interactions of this compound with any protein targets.
Predictions of binding affinities and preferred binding orientations for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid have not been published.
A ligand-protein interaction profile for this compound has not been documented in the reviewed literature.
Density Functional Theory (DFT) Calculations
No studies employing Density Functional Theory (DFT) to analyze 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid were identified.
Information on the electronic structure, such as HOMO-LUMO energies, or other reactivity descriptors derived from DFT calculations for this specific compound is not available.
There are no published computational predictions for the NMR chemical shifts or IR frequencies of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid based on DFT or other methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
For indole (B1671886) derivatives, QSAR models are frequently developed to predict their activity against various biological targets. These models are built using a series of known molecules and their experimentally determined activities. For a class of compounds like 5-chloro-indole derivatives, a typical QSAR study involves calculating a wide range of molecular descriptors. researchgate.net Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forests are then used to create an equation that correlates these descriptors with biological activity. frontiersin.org
For instance, a hypothetical QSAR model for a series of indole-1-acetic acid derivatives might look like:
Biological Activity (logIC50) = 0.5 * (LogP) - 0.2 * (Topological Polar Surface Area) + 1.5 * (LUMO Energy) + C
Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, prioritizing the most promising candidates for synthesis and testing. kashanu.ac.ir
A key outcome of QSAR studies is the identification of the critical physicochemical properties that govern the biological activity of a series of compounds. For indole derivatives, studies have often highlighted the importance of several key features. researchgate.netmdpi.com
Lipophilicity (LogP): The hydrophobicity of the molecule often plays a crucial role in its ability to cross cell membranes and reach its target. The chloro-substituent on the indole ring of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid significantly influences its lipophilicity.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be critical. The formyl group at the 3-position and the acetic acid moiety at the 1-position are electron-withdrawing groups that modulate the electronic landscape of the indole ring.
| Physicochemical Descriptor | Typical Influence on Activity of Indole Derivatives | Relevance to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid |
|---|---|---|
| LogP (Lipophilicity) | Often positively correlated with cell penetration and activity. | The 5-chloro group increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | Important for membrane permeability and interaction with polar residues. | The formyl and carboxylic acid groups contribute significantly to TPSA. |
| LUMO Energy | Relates to the molecule's ability to accept electrons; often important in receptor interactions. | Influenced by the electron-withdrawing formyl and acid groups. |
| Molecular Weight | Affects diffusion and overall drug-likeness. | A key parameter in initial drug screening. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. They provide a detailed view of the conformational behavior of a ligand and its interaction with a biological target.
The acetic acid side chain of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is flexible, allowing the molecule to adopt various conformations. MD simulations can explore the conformational space of the molecule, identifying low-energy and biologically relevant shapes. researchgate.net Understanding the preferred orientation of the acetic acid group relative to the indole ring is crucial, as this determines how the molecule can fit into a receptor's binding site. Studies on the parent molecule, indole-3-acetic acid, have revealed multiple low-energy conformers defined by the orientation of the side chain. researchgate.net
When the structure of a biological target is known, MD simulations can be used to model the interaction of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid within the binding site. These simulations can predict the stability of the ligand-receptor complex by analyzing parameters like root-mean-square deviation (RMSD) and interaction energies over time. For example, in studies of indole derivatives targeting enzymes, MD simulations have shown how specific substitutions can form stable hydrogen bonds or hydrophobic interactions with key amino acid residues, leading to enhanced inhibitory activity. nih.govnih.gov The chloro, formyl, and carboxylic acid groups of the title compound are all potential sites for forming such critical interactions.
In Silico Pharmacokinetic Predictions
Before significant resources are invested in synthesizing and testing a new compound, its potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can be estimated using computational models. These predictions help to identify potential liabilities early in the drug discovery process. nih.govmdpi.com
For 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, various ADME parameters can be predicted. These models are typically built from large datasets of experimental results for diverse chemical structures. rsc.org
| ADME Property | Predicted Parameter | Significance for Drug Development |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound is likely to enter the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. mdpi.com |
| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |
In silico ADME predictions for related 5-chloro-indole derivatives have shown that such compounds can possess good bioavailability and favorable pharmacokinetic profiles, making them promising candidates for further development. nih.gov These computational tools allow for the early-stage filtering of compounds that are likely to fail later due to poor pharmacokinetics, thereby streamlining the drug discovery pipeline.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of a compound is critical for its potential success as a drug. Computational models are used to predict these properties based on the molecular structure of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid. These predictions help in identifying potential liabilities and guiding further optimization. Key predicted ADME parameters for the compound are detailed below.
Pharmacokinetic Properties: Gastrointestinal (GI) absorption is predicted to be high, suggesting the compound would be well-absorbed if administered orally. However, it is not predicted to be a P-glycoprotein (P-gp) substrate, which means it is less likely to be actively removed from cells by this efflux pump, a favorable characteristic for drug efficacy. A significant prediction is the compound's inability to permeate the blood-brain barrier (BBB), indicating it is unlikely to have effects on the central nervous system.
Cytochrome P450 Inhibition: The compound is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Specifically, it is predicted to inhibit CYP1A2, CYP2C19, and CYP2C9. This suggests a potential for drug-drug interactions if co-administered with other medications that are metabolized by these enzymes. It is not predicted to inhibit CYP2D6 or CYP3A4.
Solubility: The aqueous solubility of a compound is a key determinant of its absorption. The predicted solubility for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, as measured by its Log S value, indicates that it is soluble in water.
A summary of the predicted ADME and pharmacokinetic properties is presented in the table below.
| Parameter | Predicted Value |
|---|---|
| GI Absorption | High |
| BBB Permeant | No |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Log S (ESOL) | -2.81 (Soluble) |
Drug-likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This assessment is typically based on a set of rules derived from the analysis of successful oral drugs. These rules, such as Lipinski's Rule of Five, help to minimize attrition in later stages of drug development. nih.govnih.govresearchgate.net The evaluation of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid against several common drug-likeness filters indicates a high degree of compliance, suggesting it has a favorable physicochemical profile for oral bioavailability.
The compound's molecular weight (MW) of 237.64 g/mol is well under the 500 dalton limit. It has one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), comfortably within the limits of ≤5 and ≤10, respectively, set by Lipinski's rule. nih.govnih.gov The predicted octanol-water partition coefficient (Log P), a measure of lipophilicity, is 2.17, which is also within the acceptable range of ≤5. The topological polar surface area (TPSA) is 74.60 Ų, a value that generally correlates with good cell membrane permeability.
Based on these parameters, the compound shows zero violations of Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, indicating a strong drug-like character. The Bioavailability Score, which is derived from multiple property assessments, is 0.55, further supporting its potential as a viable drug candidate.
The physicochemical properties and drug-likeness rule compliance for 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid are summarized in the following table.
| Property / Rule | Predicted Value / Status |
|---|---|
| Molecular Formula | C11H8ClNO3 |
| Molecular Weight | 237.64 g/mol |
| Log P (iLOGP) | 2.17 |
| Topological Polar Surface Area (TPSA) | 74.60 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Lipinski's Rule Violations | 0 |
| Ghose Filter Violations | 0 |
| Veber Rule Violations | 0 |
| Egan Rule Violations | 0 |
| Muegge Rule Violations | 0 |
| Bioavailability Score | 0.55 |
Future Perspectives and Emerging Research Directions
Design and Synthesis of Advanced 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid Derivatives
The core structure of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid offers multiple points for chemical modification, allowing for the design and synthesis of advanced derivatives with tailored properties. Research efforts are focused on strategic alterations to enhance potency, selectivity, and pharmacokinetic profiles.
Key synthetic strategies begin with precursors like 5-chloro-3-formyl indole-2-carboxylate. nih.govmdpi.com One approach involves the Wittig reaction to modify the aldehyde group at the C3 position, leading to the formation of 3-(2-methoxyvinyl)-1H-indole-2-carboxamides. nih.gov Subsequent hydrolysis and amidation create a diverse library of derivatives. Another method employs reductive amination of the formyl group to introduce various amine substituents, which can then be followed by saponification to yield the corresponding carboxylic acids. mdpi.com These synthetic routes have been used to produce complex structures, including cyclized 1H-pyrido[3,4-b]indol-1-ones, which have shown significant biological activity. nih.gov Furthermore, the indole (B1671886) acetic acid core can be functionalized to create entirely new classes of compounds, such as indole acetic acid sulfonate derivatives, which are synthesized through a multi-step process involving the reaction of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide with substituted sulfonyl chlorides. nih.gov This diversification is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. nih.govnih.gov
| Synthetic Strategy | Key Reagents/Reactions | Resulting Derivative Class | Reference |
|---|---|---|---|
| Modification of C3-Formyl Group | Wittig Reaction (CH₃OCH₂P⁺(C₆H₅)₃Cl⁻) | 3-(2-methoxyvinyl)-1H-indole-2-carboxamides | nih.gov |
| Modification of C3-Formyl Group | Reductive Amination (Various amines, NaBH₄) | 3-((Alkylamino)methyl)-1H-indole-2-carboxylates | mdpi.com |
| Intramolecular Cyclization | Acid-catalyzed cyclization | Pyrido[3,4-b]indol-1-ones, Pyrrolo[3,4-b]indol-3-ones | nih.govmdpi.com |
| Modification of Acetic Acid Moiety | Amidation, Sulfonylation (CDI, DMAP, Sulfonyl chlorides) | Indole Acetic Acid Sulfonate Derivatives | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
Research into derivatives of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and related indole structures has unveiled a range of novel biological targets, expanding their potential therapeutic applications beyond initial expectations. A significant focus has been on oncology, where these compounds have been engineered to inhibit key signaling pathways involved in cancer progression.
Derivatives have been specifically designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including both its wild-type (WT) form and the drug-resistant T790M mutant, which is a common cause of treatment failure in non-small cell lung cancer. nih.govmdpi.com In addition to EGFR, these compounds have shown activity against other critical cancer targets such as the BRAF V600E mutant kinase and the PI3Kα/EGFR pathway. mdpi.comnih.gov Another promising anticancer strategy involves the inhibition of ectonucleotidases (like ENPP1, ENPP3, and CD73), enzymes that contribute to an immunosuppressive tumor microenvironment. nih.govrsc.org
Beyond cancer, the therapeutic potential of indole acetic acid derivatives is being explored in other areas. For instance, structural modifications have led to the discovery of potent and selective antagonists for the CRTH2 receptor, a target for treating respiratory diseases. nih.gov There is also emerging evidence that indole acetic acids may increase serum levels of insulin-like growth factor 1 (IGF-1), suggesting potential applications in treating conditions such as chronic fatigue syndrome, depression, and Alzheimer's disease. google.com
| Biological Target | Potential Therapeutic Area | Mechanism/Rationale | Reference |
|---|---|---|---|
| EGFR (WT and T790M mutant), BRAF V600E | Oncology (e.g., NSCLC) | Inhibition of key tyrosine kinases driving tumor growth and resistance. | nih.govmdpi.com |
| PI3Kα (Phosphoinositide 3-kinase) | Oncology (e.g., Colon, Breast Cancer) | Inhibition of a central node in cell signaling pathways for proliferation and survival. | nih.gov |
| Ectonucleotidases (ENPP1, ENPP3, e5'NT) | Oncology / Immuno-oncology | Blockade of adenosine (B11128) production in the tumor microenvironment to enhance anti-tumor immunity. | nih.govrsc.org |
| CRTH2 Receptor | Respiratory Diseases (e.g., Asthma) | Antagonism of a key receptor involved in allergic inflammation. | nih.gov |
| IGF-1 Pathway | Neurological & Age-related Disorders | Potential modulation of growth factor levels for treating fatigue, depression, and Alzheimer's. | google.com |
Application of Chemoinformatics and Artificial Intelligence in Indole Research
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the discovery and development of indole-based compounds. longdom.org These computational tools can process vast amounts of chemical and biological data to accelerate the design-synthesize-test cycle, making it more efficient and cost-effective. nih.govmdpi.com
| Computational Approach | Application in Indole Research | Description | Reference |
|---|---|---|---|
| Machine Learning / Deep Learning | ADME/Tox Prediction, Bioactivity Screening | Algorithms are trained on large datasets to predict the properties of new compounds, reducing the need for extensive experimental work. | longdom.orgnih.govmdpi.com |
| Generative AI Models | De Novo Drug Design | AI creates novel molecular structures optimized for specific criteria, such as high binding affinity and low toxicity. | longdom.orgorange.com |
| Molecular Docking | Structure-Based Drug Design | Simulates the interaction between a ligand (indole derivative) and its biological target to predict binding mode and affinity. | nih.gov |
| Chemoinformatics (e.g., Self-Organising Maps) | Chemical Space Visualization & Compound Selection | Analyzes and clusters large libraries of compounds based on structural similarity to guide synthesis and testing strategies. | mdpi.comnih.gov |
Development of Green Chemistry Approaches for Synthesis
In line with global sustainability goals, a significant emerging direction in chemical synthesis is the development of green chemistry approaches. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and reducing energy consumption. For the synthesis of indole-3-carboxaldehydes and their derivatives, several eco-friendly strategies are being explored. researchgate.net
One prominent approach is mechanochemistry, which involves conducting reactions in the solid state by milling, often eliminating the need for bulk solvents. mdpi.com This technique has been successfully used to prepare indole-3-carboxaldehyde (B46971) oximes. mdpi.com Another strategy is the use of water as a reaction solvent ("on-water" synthesis), which is an environmentally benign alternative to traditional organic solvents. researchgate.net Microwave-assisted synthesis is also gaining traction as it can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net Furthermore, the development of one-pot reactions, where multiple synthetic steps are performed in the same vessel without isolating intermediates, simplifies procedures and reduces waste, aligning with the principles of process intensification and green chemistry. google.com
| Green Chemistry Approach | Principle | Advantage over Traditional Methods | Reference |
|---|---|---|---|
| Mechanochemistry | Solvent-free reaction via mechanical force (milling). | Eliminates hazardous solvents, reduces waste, can lead to novel reactivity. | mdpi.com |
| "On-Water" Synthesis | Using water as the reaction medium. | Environmentally benign, safe, inexpensive, can enhance reaction rates. | researchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation for rapid heating. | Shorter reaction times, increased yields, lower energy consumption. | researchgate.net |
| One-Pot Reactions | Performing multiple reaction steps sequentially in a single reactor. | Reduces intermediate purification steps, saves time and resources, minimizes waste. | google.com |
| Use of Green Catalysts/Solvents | Employing nanocatalysts, ionic liquids, or bio-based solvents. | Improved efficiency, reusability of catalysts, reduced toxicity. | researchgate.net |
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of a compound like 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and its derivatives, researchers are moving beyond single-endpoint assays towards a more holistic, systems-biology approach. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive, multi-layered view of how a molecule perturbs cellular systems. frontiersin.org
This multi-omics strategy allows for a detailed molecular depiction of a compound's effects, revealing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) simultaneously. mdpi.comresearchgate.net By integrating these datasets, scientists can construct detailed physiological models to explain a compound's mechanism of action, identify potential off-target effects, discover biomarkers that predict patient response, and uncover novel therapeutic applications. frontiersin.org For instance, analyzing how an indole derivative alters the transcriptome and metabolome of a cancer cell can reveal the specific signaling pathways that are inhibited and the downstream consequences of that inhibition, providing a much deeper mechanistic insight than measuring enzyme inhibition alone. researchgate.net Specialized bioinformatics tools and statistical methods, such as those found in the R package mixOmics, are being developed to manage and interpret these large, complex datasets. youtube.com
| Omics Technology | Data Generated | Contribution to Mechanistic Understanding | Reference |
|---|---|---|---|
| Transcriptomics | mRNA levels (gene expression) | Identifies which genes and signaling pathways are activated or suppressed by the compound. | frontiersin.orgmdpi.com |
| Proteomics | Protein abundance and post-translational modifications | Reveals changes in the cellular machinery and confirms effects seen at the transcript level. | mdpi.com |
| Metabolomics | Levels of small molecules (metabolites) | Provides a functional readout of the cell's physiological state and metabolic changes induced by the compound. | frontiersin.orgresearchgate.net |
| Lipidomics | Levels and types of lipids | Characterizes changes in cellular membranes and lipid-based signaling pathways. | frontiersin.org |
| Multi-omics Integration | Combined analysis of all above data | Creates a comprehensive model of the drug's action, identifies biomarkers, and uncovers network-level effects. | youtube.com |
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from 5-chloroindole derivatives. A critical step is the introduction of the formyl group at position 3 of the indole ring, often achieved via Vilsmeier-Haack formylation (using POCl₃ and DMF). Subsequent alkylation with bromoacetic acid or ester derivatives introduces the acetic acid moiety. For example, refluxing 3-formyl-indole intermediates with sodium acetate in acetic acid can facilitate condensation and cyclization reactions . Key conditions to control include:
- Temperature: Maintain reflux conditions (~110–120°C) for optimal reaction kinetics.
- Catalyst: Use anhydrous sodium acetate to buffer acidic byproducts.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.
Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate the product .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Stretching vibrations for the formyl group (C=O) appear at ~1680–1700 cm⁻¹.
- The carboxylic acid (O–H) broad peak is observed at ~2500–3300 cm⁻¹.
- Mass Spectrometry (MS):
Advanced: What strategies can address low yields in the formylation step during synthesis?
Methodological Answer:
Low yields in formylation often arise from competing side reactions or incomplete activation of the indole ring. Strategies include:
- Catalyst Optimization: Replace POCl₃ with milder Lewis acids (e.g., TiCl₄) to reduce over-oxidation.
- Microwave-Assisted Synthesis: Shorten reaction times and improve regioselectivity by using controlled microwave irradiation .
- Protecting Groups: Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to prevent unwanted interactions during formylation .
Validate improvements using HPLC to quantify unreacted starting material and byproducts .
Advanced: How do structural modifications (e.g., chloro at position 5, formyl at position 3) influence the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Chloro Substituent (Position 5):
- Formyl Group (Position 3):
- Introduces a reactive site for further derivatization (e.g., Schiff base formation). The planar structure may enhance π-π stacking interactions in crystal lattices .
Comparative studies of halogen-substituted analogs (e.g., fluoro, bromo) show that chloro derivatives exhibit superior lipophilicity (logP ~2.1), balancing solubility and membrane permeability .
- Introduces a reactive site for further derivatization (e.g., Schiff base formation). The planar structure may enhance π-π stacking interactions in crystal lattices .
Basic: What crystallization techniques are effective for purifying this compound, and how does solvent choice impact crystal quality?
Methodological Answer:
- Slow Evaporation: Use a 1:1 mixture of DMF and acetic acid to grow high-purity single crystals suitable for X-ray diffraction. This solvent system minimizes polymorphism risks .
- Antisolvent Crystallization: Add hexane to a saturated ethanol solution to induce rapid nucleation, yielding microcrystalline powders for bulk analysis.
- Impact of Solvent Polarity: Polar solvents (e.g., methanol) produce needle-like crystals, while less polar solvents (e.g., ethyl acetate) yield blockier morphologies with improved thermal stability .
Advanced: How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from differences in metabolic stability or bioavailability. Steps to address this include:
- Metabolite Profiling: Use LC-MS to identify in vivo degradation products (e.g., dechlorinated or hydrolyzed derivatives) .
- Solubility Enhancement: Formulate the compound with cyclodextrins or liposomes to improve bioavailability in animal models.
- Dose-Response Reassessment: Conduct in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to better mimic in vivo environments .
Basic: What safety protocols are recommended for handling 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may act as a respiratory irritant; use a fume hood for powder handling .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in halogen-compatible containers.
- Storage: Store in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
